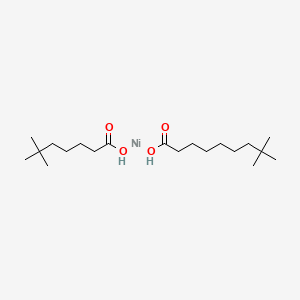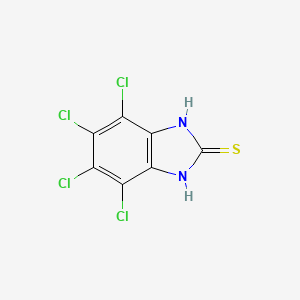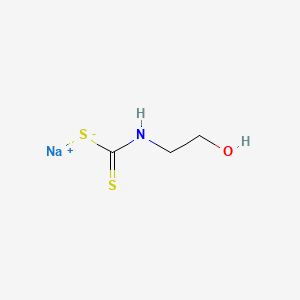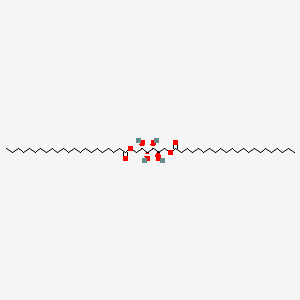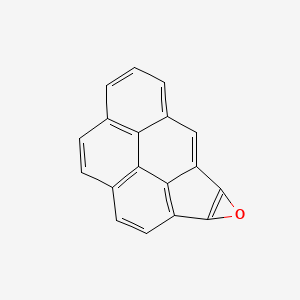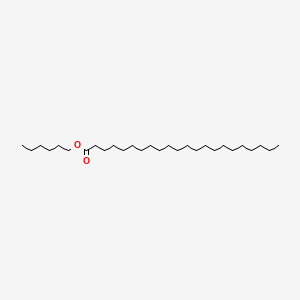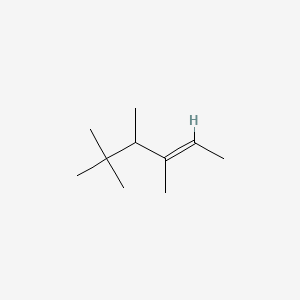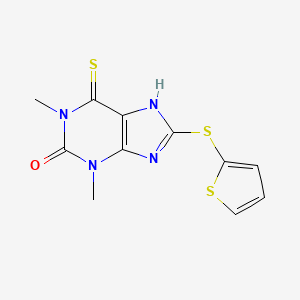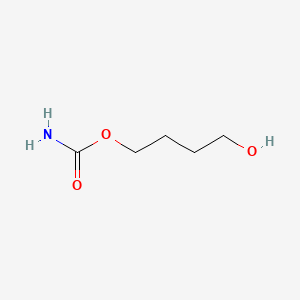![molecular formula C64H81N11O15 B12653497 benzyl 2-[[1-benzyl-2-[[2-[[1-[[1-[[1-[[2-[[1-(hydroxymethyl)-2-[(4-nitrophenyl)methoxy]-2-oxo-ethyl]amino]-1-[(4-hydroxyphenyl)methyl]-2-oxo-ethyl]carbamoyl]-2-methyl-propyl]carbamoyl]-3-methyl-butyl]carbamoyl]-3-methyl-butyl]amino]-1-(1H-imidazol-4-ylmethyl)-2-oxo-ethyl]amino]-2-oxo-ethyl]carbamoyl]pyrrolidine-1-carboxylate CAS No. 16738-75-3](/img/structure/B12653497.png)
benzyl 2-[[1-benzyl-2-[[2-[[1-[[1-[[1-[[2-[[1-(hydroxymethyl)-2-[(4-nitrophenyl)methoxy]-2-oxo-ethyl]amino]-1-[(4-hydroxyphenyl)methyl]-2-oxo-ethyl]carbamoyl]-2-methyl-propyl]carbamoyl]-3-methyl-butyl]carbamoyl]-3-methyl-butyl]amino]-1-(1H-imidazol-4-ylmethyl)-2-oxo-ethyl]amino]-2-oxo-ethyl]carbamoyl]pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 93639 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its involvement in several chemical reactions and its utility in research and industrial applications.
Preparation Methods
Starting Materials: The synthesis begins with readily available starting materials.
Reaction Conditions: The reaction conditions often include specific temperatures, pressures, and catalysts to facilitate the desired chemical transformations.
Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain pure NSC 93639.
Chemical Reactions Analysis
NSC 93639 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions involving NSC 93639 typically yield reduced forms of the compound.
Substitution: NSC 93639 can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions often involve controlled temperatures and pressures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
NSC 93639 has a wide range of scientific research applications, including:
Chemistry: In chemistry, NSC 93639 is used as a reagent in various synthetic reactions and as a standard in analytical techniques.
Biology: In biological research, this compound is used to study cellular processes and biochemical pathways.
Industry: In industrial applications, NSC 93639 is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of NSC 93639 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to target molecules and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which NSC 93639 is used.
Comparison with Similar Compounds
NSC 93639 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 125973: This compound has similar chemical properties and applications but differs in its specific molecular structure and reactivity.
NSC 4028: Another compound with comparable properties, NSC 4028, is used in similar research and industrial applications.
NSC 9262: This compound is used in different contexts but shares some chemical similarities with NSC 93639.
Properties
CAS No. |
16738-75-3 |
|---|---|
Molecular Formula |
C64H81N11O15 |
Molecular Weight |
1244.4 g/mol |
IUPAC Name |
benzyl 2-[[1-[[1-[[1-[[1-[[1-[[1-[[3-hydroxy-1-[(4-nitrophenyl)methoxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C64H81N11O15/c1-38(2)28-48(67-59(81)52(32-45-33-65-37-66-45)69-57(79)50(30-41-14-9-7-10-15-41)70-61(83)54-18-13-27-74(54)64(86)90-36-43-16-11-8-12-17-43)56(78)68-49(29-39(3)4)60(82)73-55(40(5)6)62(84)71-51(31-42-21-25-47(77)26-22-42)58(80)72-53(34-76)63(85)89-35-44-19-23-46(24-20-44)75(87)88/h7-12,14-17,19-26,33,37-40,48-55,76-77H,13,18,27-32,34-36H2,1-6H3,(H,65,66)(H,67,81)(H,68,78)(H,69,79)(H,70,83)(H,71,84)(H,72,80)(H,73,82) |
InChI Key |
UPCPEVFLAOPBDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CC3=CN=CN3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5CCCN5C(=O)OCC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


